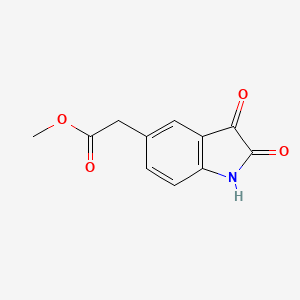

Methyl 2-(2,3-dioxoindolin-5-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl 2-(2,3-dioxo-1H-indol-5-yl)acetate |

InChI |

InChI=1S/C11H9NO4/c1-16-9(13)5-6-2-3-8-7(4-6)10(14)11(15)12-8/h2-4H,5H2,1H3,(H,12,14,15) |

InChI Key |

CBSAWJNKRDPGCK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)NC(=O)C2=O |

Origin of Product |

United States |

The Role of Indole and Isatin in Synthetic Chemistry

The indole (B1671886) nucleus and its derivatives are cornerstones of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Isatin (B1672199) (1H-indole-2,3-dione), an oxidized derivative of indole, is a particularly privileged scaffold due to its unique structural features and versatile reactivity. sinocurechem.comdergipark.org.tr First isolated in 1841, isatin possesses a fused benzene (B151609) and a five-membered nitrogen-containing ring, featuring two carbonyl groups at positions 2 and 3. sinocurechem.com This arrangement allows isatin to act as a versatile precursor for a multitude of chemical transformations. sinocurechem.comresearchgate.net

The chemical utility of isatin is rooted in its reactivity at multiple sites: the C2 and C3 carbonyl groups, the aromatic ring, and the nitrogen atom. researchgate.netijrrjournal.com The carbonyl group at the C3 position is a key electrophilic site, readily participating in reactions like aldol (B89426) condensations and formations of Schiff bases. sinocurechem.comsemanticscholar.org This reactivity has enabled chemists to use isatin as a building block for synthesizing a diverse library of heterocyclic compounds, including quinolines, oxindoles, and various spiro-fused frameworks. sinocurechem.comsemanticscholar.org Many of these resulting molecules exhibit significant biological and pharmacological activities, such as antimicrobial, anticancer, and anticonvulsant properties, making isatin a valuable starting material in drug discovery programs. sinocurechem.comdergipark.org.trresearchgate.net

A Historical Perspective on 2,3 Dioxoindoline Research

The history of 2,3-dioxoindoline, or isatin (B1672199), began in 1840 when it was first obtained by Erdmann and Laurent through the oxidation of the indigo (B80030) dye using nitric acid and chromic acid. dergipark.org.trsemanticscholar.org This discovery unveiled a vibrant orange-colored crystalline compound that would become a focal point of chemical research. dergipark.org.tr The correct chemical structure of isatin was later established by Kekulé. dergipark.org.tr

Beyond its synthetic origins, isatin was subsequently identified in various natural sources. It has been found in plants of the Isatis genus, Calanthe discolor, and Couroupita guianensis Aubl. dergipark.org.trijrrjournal.com Furthermore, it is a component of the secretion from the parotid gland of the Bufo frog and has been identified in humans as a metabolic derivative of adrenaline. dergipark.org.trijrrjournal.com This natural occurrence hinted at its potential biological significance, which has since been extensively explored across scientific disciplines. The versatile chemistry of the isatin scaffold has led to its use in the synthesis of a wide array of derivatives with applications ranging from pharmaceuticals to dyes. sinocurechem.com

Methyl 2 2,3 Dioxoindolin 5 Yl Acetate: a Foundational Chemical Entity

Synthesis of Key Precursors to this compound

The foundational step in synthesizing the target compound is the construction of the 2-(2,3-dioxoindolin-5-yl)acetic acid molecule. This involves creating the bicyclic isatin ring system with an acetic acid moiety at the C-5 position of the benzene ring.

Application of the Sandmeyer Route for 2-(2,3-Dioxoindolin-5-yl)acetic Acid

The Sandmeyer synthesis is a classical and widely employed method for the preparation of isatin and its substituted derivatives. nih.gov The process begins with the reaction of a substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. irapa.orgijrrjournal.com This sequence yields an intermediate isonitrosoacetanilide, which subsequently undergoes acid-catalyzed cyclization, typically with concentrated sulfuric acid, to form the desired isatin ring. nih.govnih.gov

To produce 2-(2,3-dioxoindolin-5-yl)acetic acid, the logical starting material would be 4-aminophenylacetic acid. The key steps are outlined below:

Formation of the Isonitrosoacetanilide: 4-aminophenylacetic acid is reacted with chloral hydrate and hydroxylamine. The amino group of the aniline derivative attacks the carbonyl carbon of chloral hydrate, and subsequent reaction with hydroxylamine forms the corresponding isonitrosoacetanilide, 2-(hydroxyimino)-N-(4-(carboxymethyl)phenyl)acetamide.

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, such as concentrated sulfuric acid or methanesulfonic acid. nih.gov The strong acid facilitates an electrophilic aromatic substitution, where the nitrogen of the oxime attacks the aromatic ring, leading to the formation of the five-membered heterocyclic ring and yielding the final product, 2-(2,3-dioxoindolin-5-yl)acetic acid.

While effective for many aniline derivatives, the classical Sandmeyer process can face challenges with substrates that have increased lipophilicity or poor solubility in the acidic cyclization medium, sometimes resulting in incomplete reactions. nih.gov

Alternative Preparative Routes for Indolinone Carboxylic Acids

Beyond the Sandmeyer approach, other methods have been developed for the synthesis of the isatin core, which can be adapted to produce substituted indolinone carboxylic acids.

Stolle Synthesis: The Stolle reaction is a significant alternative, particularly for N-substituted isatins. chemicalbook.com It involves the condensation of an aniline (or a substituted aniline) with oxalyl chloride to form an intermediate chlorooxalylanilide. irapa.orgdergipark.org.tr This intermediate is then cyclized using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), to yield the isatin derivative. irapa.orgbiomedres.us This method is highly effective for synthesizing a range of substituted isatins. researchgate.net

Martinet Dioxindole Synthesis: First reported in 1913, the Martinet synthesis involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid to form a dioxindole. wikipedia.orgdrugfuture.com This method is valuable for preparing various oxindole (B195798) derivatives, which are structurally related to isatins and can serve as precursors. wikipedia.org

Esterification Protocols for this compound

Once the precursor, 2-(2,3-dioxoindolin-5-yl)acetic acid, has been synthesized, the final step is the conversion of the carboxylic acid group into a methyl ester.

Direct Esterification of 2-(2,3-Dioxoindolin-5-yl)acetic Acid with Methanol (B129727)

The most direct method for this transformation is the Fischer-Speier esterification. This classic reaction involves treating the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid.

The mechanism proceeds as follows:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added methoxy (B1213986) group to one of the original hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the methyl ester product.

To drive the equilibrium towards the ester product, it is common to use a large excess of methanol, which also serves as the solvent, and/or to remove the water that is formed as a byproduct during the reaction.

Utilization of Coupling Reagents and Catalytic Systems in Ester Synthesis

While direct acid-catalyzed esterification is straightforward, modern synthetic chemistry offers a variety of alternative methods that can proceed under milder conditions or with greater efficiency, particularly for sensitive substrates. These methods often involve the use of coupling reagents or advanced catalytic systems.

Coupling Reagents: These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC).

Heterogeneous Catalysts: Solid-supported catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and reduced waste production. ijrrjournal.com Examples of catalysts used for esterification include:

Acid-activated clays (B1170129) (e.g., Kaolinite)

Zeolites (e.g., USY zeolite)

Supported metal oxides (e.g., Iron oxide nanoparticles on SBA-15)

Sulfonated resins (e.g., Amberlyst 15)

The table below provides a comparison of different catalytic approaches for esterification.

Table 1: Comparison of Esterification Methodologies

| Method | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | H₂SO₄, HCl | Inexpensive, simple procedure | Requires strong acid, high temperatures, reversible |

| Coupling Reagents | DCC, EDCI | Mild conditions, high yields | Stoichiometric byproduct formation, cost |

| Heterogeneous Catalysis | Zeolites, Supported Nanoparticles | Catalyst is recoverable and reusable, environmentally friendly | May require higher temperatures, catalyst preparation |

N-Substitution and Side Chain Functionalization Strategies on the Indolinone Nucleus

The isatin scaffold of this compound allows for extensive chemical modification to generate a library of analogues. The most common sites for functionalization are the nitrogen atom (N-1) and the aromatic ring. chemicalbook.com

N-Substitution: The hydrogen atom on the indole (B1671886) nitrogen is acidic and can be readily removed by a base. The resulting anion can then be alkylated or acylated by reacting it with various electrophiles, such as alkyl halides or acid chlorides. ijrrjournal.com This N-alkylation is a common strategy to introduce diverse functional groups, which can significantly modulate the biological properties of the molecule. ijrrjournal.com Studies have shown that introducing substituents at the N-1 position can enhance the inhibitory potency of isatin derivatives against certain biological targets. nih.gov

Aromatic Ring Functionalization: The benzene portion of the indolinone nucleus can undergo electrophilic aromatic substitution reactions. The existing substituents on the ring will direct the position of new functional groups. For instance, sulfonation of isatin with chlorosulfonic acid occurs at the C-5 position. nih.gov Modifications at the C-5 and C-7 positions have been shown to be particularly important for the biological activity of isatin derivatives. calstate.edu

Alkylation at the N1 Position of the Indolinone Ring (e.g., Naphthylmethyl, Ethyl Bromoacetate)

The nitrogen atom (N1) of the isatin ring is a common site for alkylation, a reaction that can significantly influence the properties of the resulting molecule. The N-alkylation of isatin and its derivatives is typically achieved by generating the isatin anion with a suitable base, followed by reaction with an alkylating agent. chemrevlett.com

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN). chemrevlett.comacs.org The choice of base and solvent can impact reaction efficiency and yield. For instance, microwave-assisted N-alkylation using K₂CO₃ or Cs₂CO₃ in a few drops of DMF has been shown to significantly reduce reaction times and increase yields compared to conventional heating methods. chemrevlett.com

Naphthylmethyl Derivatives: The introduction of a bulky aromatic group like naphthylmethyl at the N1 position has been explored in the synthesis of various isatin analogues. For example, N-(1-naphthylmethyl) and N-(2-naphthylmethyl) derivatives of 5,7-dibromoisatin have been prepared through N-alkylation reactions. uevora.ptabechem.com These syntheses demonstrate the feasibility of attaching large hydrophobic moieties to the isatin nitrogen.

Ethyl Bromoacetate (B1195939) Derivatives: Alkylation with ethyl bromoacetate introduces an ester functionality at the N1 position, creating N-carboxymethylated isatin derivatives. acs.org This reaction is a key step in synthesizing a variety of functionalized isatins. The reaction of isatin with ethyl chloroacetate (B1199739) has been optimized using different bases and solvents, with K₂CO₃ or Cs₂CO₃ in DMF or N-methyl-2-pyrrolidinone (NMP) providing the best results under microwave irradiation. chemrevlett.com It is important to note that O-alkylation can be a competing reaction, although it is less common when using alkali metal salts as bases. researchgate.net

| Isatin Derivative | Alkylating Agent | Base/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 5,7-Dibromoisatin | 1-(Bromomethyl)naphthalene | Not specified | Conventional Heating | N-(1-Naphthylmethyl) Derivative | uevora.pt |

| Isatin | Ethyl Chloroacetate | K₂CO₃/DMF | Microwave Irradiation | N-Carbethoxymethyl Derivative | chemrevlett.com |

| Isatin | Benzyl Halides | KF/Alumina/ACN | Microwave Irradiation (180 °C, 25 min) | N-Benzyl Derivatives | acs.org |

| Isatin | Ethyl Iodide | Alkaline Carbonates/Aprotic Polar Solvents | Conventional Heating | N-Ethyl Derivative | researchgate.net |

Derivatization at the C5 Position of the Indolinone Ring

The C5 position of the isatin ring is another key site for modification. For the parent compound, this compound, this position is already substituted. However, in the synthesis of analogues, functionalization at C5 is a critical strategy. This is often achieved by starting with a pre-substituted aniline, which is then cyclized to form the desired 5-substituted isatin.

A more advanced method for direct functionalization of the isatin core is through metal-catalyzed C-H activation. A palladium-catalyzed, non-directed fluorinated olefination at the C5 position of isatin derivatives has been developed. This reaction utilizes an oxalyl amide ligand to achieve moderate to good yields of C5-alkenylated products, demonstrating a modern approach to C5 derivatization that avoids the need for pre-functionalized starting materials.

Introduction of Diverse Chemical Moieties (e.g., Chalcone (B49325), Triazole)

Hybrid molecules incorporating the isatin scaffold with other pharmacologically relevant moieties like chalcones and triazoles have been synthesized to explore new chemical space.

Chalcone Hybrids: Isatin-chalcone hybrids are typically synthesized via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction between a substituted isatin and an appropriate acetophenone. In the context of this compound analogues, the reaction would likely involve the C3-carbonyl group of the isatin ring. For instance, N-alkylated isatins can be condensed with various substituted acetophenones to yield a library of isatin-linked chalcones. uevora.ptrsc.org The α,β-unsaturated ketone system of the chalcone moiety is a key feature of these hybrid structures.

Triazole Conjugates: The introduction of a triazole ring is often accomplished using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." A common synthetic route involves first installing a terminal alkyne or an azide (B81097) group onto the isatin scaffold. For example, the N1 position of isatin can be propargylated using propargyl bromide. organic-chemistry.org The resulting N-propargyl isatin can then be reacted with various aromatic azides to produce a series of 1,2,3-triazole-linked isatin conjugates. organic-chemistry.org This modular approach allows for the facile generation of diverse libraries of isatin-triazole hybrids.

Advanced Synthetic Transformations for this compound Derivatives

Beyond fundamental substitutions, advanced synthetic methods are employed to create more complex derivatives, leveraging modern catalytic and reaction design principles.

Electrochemical and Photochemical Reaction Pathways of Isatins

Electrochemical and photochemical methods offer green and efficient alternatives to traditional synthetic protocols for modifying the isatin core.

Electrochemical Synthesis: Electrosynthesis has been utilized for the construction of the isatin ring itself. An efficient method involves the electrochemical oxidation of 2-aminoacetophenones, supported by an I₂–DMSO system, which proceeds through C–N cross-coupling and C(sp²)–H/C(sp³)–H functionalization to yield isatin derivatives. rsc.org Another electrochemical approach describes an intramolecular decarboxylative coupling of isatins with hydrazides to construct 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620) derivatives, where the isatin molecule serves as an amino-attached C1 source. acs.org Furthermore, electrochemical methods can achieve the dearomative 2,3-difunctionalization of indoles, providing access to various oxindole derivatives under metal- and oxidant-free conditions. bohrium.com

Photochemical Reactions: Photochemistry provides pathways for the oxidation of indole precursors to form isatins. An environmentally benign method involves the oxidation of indoles using molecular oxygen (O₂) as the oxidant in the presence of a dicyanopyrazine-derived photosensitizer. irapa.org This approach avoids the use of harsh chemical oxidants.

Metal-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and introducing aryl or vinyl substituents onto the isatin scaffold.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to couple organoboron compounds with organohalides. This reaction has been applied to halo-substituted isatins, such as 5-bromoisatin, to introduce new aromatic or heteroaromatic rings at the C5 position. nih.gov The reaction typically employs a palladium(0) catalyst and a base to facilitate the cross-coupling, offering a modular route to biaryl isatin derivatives. researchgate.net However, the reactive nature of the isatin diketone moiety can sometimes lead to side reactions or catalyst inhibition, making careful optimization necessary. reddit.com

Heck Coupling: The Heck reaction can be used to form C-C bonds between halo-isatins and alkenes. For example, heterogeneous palladium catalysts have been developed for the Heck reaction between 5-bromo-isatin and styrenes to produce 5-styryl-indoline-2,3-diones. nih.gov

C-H Activation: Direct C-H bond activation is an increasingly important strategy that avoids the need for pre-halogenated substrates. Palladium(II)-catalyzed C-H addition to the C3-carbonyl of isatins via direct sp² C-H bond activation has been reported for the synthesis of 3-substituted-3-hydroxy-2-oxindoles. nih.gov

| Reaction Type | Isatin Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-isatin | Arylboronic acid | Pd(0) complex, Base | 5-Aryl-isatin | researchgate.net |

| Heck Coupling | 5-Bromo-isatin | Styrene | Heterogeneous Pd catalyst | 5-Styryl-isatin | nih.gov |

| C-H Addition | N-Substituted Isatin | Arene (e.g., indole) | Pd(OAc)₂, Bidentate N-ligand | 3-Aryl-3-hydroxy-2-oxindole | nih.gov |

| Fluorinated Olefination | Isatin | Fluorinated Olefin | Pd Catalyst, Oxalyl Amide Ligand | C5-alkenylated Isatin | researchgate.net |

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. The isatin scaffold is an excellent substrate for various MCRs, primarily due to the reactivity of its C3-carbonyl group.

Pfitzinger Reaction: The Pfitzinger reaction is a classic MCR that involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.org The reaction proceeds via in-situ ring opening of the isatin to form an intermediate amino acid, which then condenses with the carbonyl compound and cyclizes to yield substituted quinoline-4-carboxylic acids. wikipedia.orgijsr.net

Gewald Reaction Analogue: While the Gewald reaction traditionally synthesizes 2-aminothiophenes, isatin can participate in related MCRs. For example, MCRs involving isatin, a compound with an active methylene (B1212753) group (like malononitrile), and a third component can lead to complex heterocyclic systems.

1,3-Dipolar Cycloadditions: Isatin is a key component in MCRs that proceed via 1,3-dipolar cycloaddition. Azomethine ylides, generated in situ from the condensation of isatin and an amino acid (such as proline or sarcosine), can react with various dipolarophiles (e.g., α,β-unsaturated ketones, maleimides) to generate highly substituted spiro[pyrrolidine-3,3'-oxindoles]. uevora.pt This strategy allows for the stereoselective construction of complex spirocyclic frameworks in a single step.

Spectroscopic Analysis of this compound and Derivatives

Spectroscopic methods are fundamental in mapping the molecular framework of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons on the isatin ring typically appear in the downfield region (δ 6.9–7.6 ppm). semanticscholar.org A sharp singlet for the methyl ester protons (-OCH₃) would be observed in the upfield region, while the methylene protons (-CH₂-) adjacent to the aromatic ring and the carbonyl group would appear as a singlet. A broad singlet corresponding to the N-H proton of the lactam is also a characteristic feature, often observed at a high chemical shift (δ > 10 ppm). semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals include those for the three carbonyl carbons: the C2 and C3 carbons of the isatin core and the ester carbonyl carbon, which are expected to resonate in the highly deshielded region of the spectrum (δ 150-185 ppm). Signals for the aromatic carbons appear in the δ 110-150 ppm range. The methylene carbon (-CH₂-) and the methyl ester carbon (-OCH₃) would be found in the more shielded, upfield region of the spectrum. The precise chemical shifts are influenced by the electronic environment of each carbon atom. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are estimated based on spectral data for similar isatin derivatives. semanticscholar.orgmdpi.com

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic H (C4, C6, C7) | ~ 6.9 - 7.6 (m) | C=O (Isatin, C2 & C3) | ~ 158 - 184 |

| NH (Lactam) | ~ 11.0 (s, br) | C=O (Ester) | ~ 171 |

| CH₂ | ~ 3.8 (s) | Aromatic C | ~ 112 - 148 |

| OCH₃ | ~ 3.7 (s) | OCH₃ | ~ 52 |

| CH₂ | ~ 40 |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula: C₁₁H₉NO₄), HRMS provides an exact mass measurement of the molecular ion. This experimental value is then compared to the theoretically calculated mass. A close match between the observed and calculated mass confirms the molecular formula and, by extension, the molecular weight, lending strong support to the proposed structure. nih.govmdpi.com This technique is routinely used to confirm the identity of newly synthesized isatin derivatives. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of isatin and its derivatives shows characteristic absorption bands. ijrrjournal.com For this compound, strong absorption bands are expected for the carbonyl (C=O) stretching vibrations of the ketone, lactam, and ester groups. A broad absorption band corresponding to the N-H stretch of the lactam is also a key diagnostic feature. semanticscholar.orgijrrjournal.com

Table 2: Characteristic IR Absorption Frequencies for this compound Data are based on typical values for isatin derivatives. semanticscholar.orgijrrjournal.com

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide (Lactam) | N-H stretch | ~ 3200 - 3100 (broad) |

| Aromatic Ring | C-H stretch | ~ 3100 - 3000 |

| Ester | C=O stretch | ~ 1745 - 1730 |

| Ketone (Isatin) | C=O stretch | ~ 1730 - 1710 |

| Amide (Lactam) | C=O stretch | ~ 1620 - 1600 |

| Aromatic Ring | C=C stretch | ~ 1600, 1475 |

X-ray Diffraction Techniques for Absolute Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the absolute three-dimensional arrangement of atoms in the crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles. For complex molecules like isatin derivatives, X-ray crystallography can confirm the connectivity of atoms and establish the stereochemistry and conformation of the molecule in the solid state. auremn.orgproquest.com The structures of numerous isatin derivatives have been unequivocally confirmed using this method. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is commonly used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of the product.

Column Chromatography: Following synthesis, purification of this compound is typically achieved using silica (B1680970) gel column chromatography. This method separates the desired product from unreacted starting materials and byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the final purity of the compound. Analytical HPLC can establish the purity of a sample with a high degree of accuracy, often confirming purity levels of ≥98% required for subsequent applications. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isatin |

| 5-chloroisatin |

| Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate |

Computational Chemistry and Molecular Design Investigations

Quantum Chemical Calculations and Theoretical Analysis (e.g., DFT, NBO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. DFT allows for the accurate calculation of molecular geometries, electronic structures, and reactivity parameters. Natural Bond Orbital (NBO) analysis further complements this by providing a detailed picture of charge distribution and intramolecular interactions.

The 2,3-dioxoindolin core structure is known to exhibit keto-enol tautomerism, a phenomenon where a molecule exists as an equilibrium mixture of keto and enol forms. nih.gov For Methyl 2-(2,3-dioxoindolin-5-yl)acetate, the primary tautomeric equilibrium would exist between the diketo form and its corresponding enol form. The relative stability of these tautomers is influenced by factors such as the solvent environment and the nature of substituents. nih.gov

Computational studies on similar 1,3-dicarbonyl compounds have shown that the diketo form is often predominant, but the enol form can be stabilized by intramolecular hydrogen bonding and solvent effects. nih.gov DFT calculations are employed to determine the optimized geometries and relative energies of each tautomer, thereby predicting the most stable form under specific conditions. Furthermore, analysis of the rotational conformations of the acetate (B1210297) side chain is essential to identify the lowest energy conformer, which is critical for understanding its interaction with biological targets.

The electronic properties of a molecule are key to understanding its reactivity and potential biological activity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

For isatin (B1672199) derivatives, DFT calculations typically show that the HOMO is distributed over the benzene (B151609) ring portion of the molecule, while the LUMO is localized on the electron-deficient pyrrole-2,3-dione ring. nih.govnih.gov This separation of FMOs indicates a potential for intramolecular charge transfer. Reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Isatin Analogs (Calculated via DFT) This table presents typical values for related isatin compounds to illustrate the expected electronic properties of this compound.

| Compound/Phase | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Generic Isatin Derivative (Gas Phase) | -6.8 | -2.2 | 4.6 |

| Generic Isatin Derivative (Aqueous) | -6.9 | -2.2 | 4.7 |

Data are illustrative and based on typical findings for the isatin scaffold as reported in computational studies. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. core.ac.uk It is instrumental in drug discovery for identifying potential therapeutic agents by simulating the interaction between a ligand and the active site of a biological target.

The isatin scaffold is a well-known "privileged structure" in medicinal chemistry, as its derivatives have been shown to inhibit a wide range of enzymes, including kinases, viral proteases, and others. tandfonline.comnih.gov Notably, isatin-based compounds have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. tandfonline.comnih.gov

Molecular docking simulations for this compound would involve placing the molecule into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, with more negative values indicating stronger binding. nih.gov Based on studies of similar compounds, it is anticipated that this molecule could show inhibitory potential against various enzymes. For example, docking studies on isatin derivatives against SARS-CoV-2 Mpro have demonstrated promising binding affinities, suggesting their potential as antiviral agents. tandfonline.com

Table 2: Example Docking Scores of Isatin-Based Inhibitors Against a Viral Protease This table shows representative docking scores for analogous compounds to demonstrate the potential binding affinity of isatin derivatives.

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Sulphonamide-Isatin Hybrid (6b) | SARS-CoV-2 Mpro | -8.5 |

| Isatin Derivative A | Insulin-Degrading Enzyme | -7.2 |

Scores are representative values from studies on various isatin derivatives to illustrate the concept. tandfonline.commdpi.comnih.gov

Beyond predicting binding affinity, docking simulations reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. For isatin derivatives, these interactions typically include:

Hydrogen Bonds: The lactam N-H group and the two carbonyl (C=O) oxygens of the isatin core are potent hydrogen bond donors and acceptors, respectively. They frequently form critical hydrogen bonds with amino acid residues in the active site of enzymes.

Hydrophobic Interactions: The aromatic benzene ring of the indolinone core can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Polar Interactions: The ester group in the acetate side chain of this compound could form additional hydrogen bonds or polar interactions, potentially enhancing binding specificity and affinity.

Understanding these binding modes is crucial for structure-based drug design, allowing for rational modifications of the ligand to improve its potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By developing a predictive QSAR model, researchers can estimate the activity of newly designed molecules before they are synthesized, thus saving time and resources.

For a series of isatin derivatives including this compound, a QSAR study would involve several steps:

Data Set Compilation: A dataset of isatin analogs with experimentally measured biological activity (e.g., IC50 values) against a specific target is collected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), and topological features (e.g., molecular connectivity indices). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics and external test sets of compounds. nih.gov

QSAR studies on isatin derivatives have successfully identified key structural features that govern their cytotoxic or enzyme-inhibitory activities, providing valuable guidance for the design of new and more potent therapeutic agents. researchgate.net

2D-QSAR (Multi-Linear Regression) and 3D-QSAR (k-Nearest Neighbor) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery for predicting the biological activity of chemical compounds based on their structural properties. These models establish a mathematical correlation between the chemical structure and biological activity, thereby guiding the design of more potent analogs.

2D-QSAR (Multi-Linear Regression): Two-dimensional QSAR studies correlate physicochemical properties (descriptors) of molecules with their biological activities. For isatin derivatives, various 2D-QSAR models have been developed to predict activities such as anticancer effects. In a typical study, a series of isatin analogs are synthesized and tested for their inhibitory activity against a specific biological target, often expressed as an IC50 value. nih.gov Multi-Linear Regression (MLR) is then employed to build a linear model. ymerdigital.com

The process involves calculating a wide range of molecular descriptors, such as electronic, thermodynamic, and topological parameters. A statistical method, like genetic function approximation (GFA), is used to select the most relevant descriptors that significantly contribute to the biological activity. ymerdigital.com The resulting linear equation provides insights into how different properties influence the activity. For instance, a hypothetical MLR model for a series of isatin-based kinase inhibitors might look like:

pIC50 = β₀ + β₁(LogP) + β₂(Dipole_Moment) + β₃(ASA_H)

This equation would suggest that the biological activity (pIC50) is linearly dependent on the compound's lipophilicity (LogP), polarity (Dipole Moment), and solvent-accessible surface area (ASA_H). The reliability of such models is assessed through various statistical parameters. ymerdigital.com

Interactive Data Table: Key Statistical Parameters for a Hypothetical 2D-QSAR Model

| Parameter | Symbol | Typical Value | Description |

| Correlation Coefficient | R² | > 0.6 | Measures the goodness of fit of the model. |

| Cross-validated R² | Q² | > 0.5 | Assesses the predictive power of the model through internal validation. |

| Predicted R² for test set | R²_pred | > 0.5 | Evaluates the model's ability to predict the activity of an external set of compounds. |

| Fischer's test value | F | High value | Indicates the statistical significance of the model. |

3D-QSAR (k-Nearest Neighbor): Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D properties of molecules, such as the shape and the spatial distribution of various fields (e.g., steric and electrostatic). The k-Nearest Neighbor (k-NN) method is a 3D-QSAR approach used to correlate the molecular properties and biological activities of a series of compounds. ijrrjournal.com

In this methodology, molecules are aligned, and steric and electrostatic fields are calculated around them on a grid. The k-NN algorithm then identifies a subset of "nearest neighbors" in the training set for each compound in the test set, based on the similarity of their field values. The predicted activity is the average of the activities of these neighbors. This approach helps in generating contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for biological activity, providing direct guidance for structural modification. ijrrjournal.com For a series of quinazoline (B50416) derivatives, which share structural similarities with certain isatin hybrids, a k-NN Molecular Field Analysis (MFA) study yielded a model with a significant cross-validated correlation coefficient (q²) of 0.846, indicating a robust predictive ability. ijrrjournal.com

Pharmacophore Modeling and Virtual Screening for Novel Entities

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), focusing on the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov

A pharmacophore model does not represent a real molecule but rather an abstract concept that illustrates the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target protein's binding site (structure-based). medsci.org

Once a reliable pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govfrontiersin.org This technique computationally filters extensive libraries of compounds to identify molecules that match the pharmacophore's features and spatial constraints. frontiersin.org The identified "hits" have a higher probability of being active against the target of interest and can then be prioritized for experimental testing. nih.gov This approach significantly accelerates the discovery of novel chemical entities for a given target. medsci.org

For scaffolds like isatin, pharmacophore models have been instrumental. For example, a structure-based pharmacophore model could be developed from the crystal structure of a target enzyme complexed with an isatin-based inhibitor. This model would define the precise geometry of hydrogen bond acceptors (from the dioxoindoline core), hydrophobic groups, and aromatic rings required for binding. Screening a database with this model could identify structurally diverse compounds that fulfill these criteria, potentially leading to the discovery of new scaffolds with the desired biological activity. frontiersin.org

Interactive Data Table: Common Pharmacophore Features and Their Significance

| Feature | Abbreviation | Description | Role in Isatin Derivatives |

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of forming a hydrogen bond. | The two carbonyl groups of the 2,3-dioxoindoline core are prominent HBAs. |

| Hydrogen Bond Donor | HBD | A group capable of donating a proton to form a hydrogen bond. | The N-H group at position 1 of the isatin ring can act as an HBD. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of pi electrons. | The benzene ring of the isatin scaffold provides a key aromatic feature for π-π stacking interactions. |

| Hydrophobic Feature | HY | A non-polar group that avoids contact with water. | Substituents on the aromatic ring or at the N-1 position can introduce crucial hydrophobic interactions. |

In Silico Drug Design and Scaffold Optimization Principles

In silico drug design encompasses a range of computational methods used to identify and optimize lead compounds. nih.gov For a versatile scaffold like isatin, these principles are applied to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Scaffold optimization involves iterative modifications to a core chemical structure to improve its drug-like properties. The isatin moiety is considered a "privileged scaffold" because it can bind to a variety of biological targets. researchgate.net Computational tools guide this optimization process. Molecular docking, a key in silico technique, predicts the preferred orientation of a molecule within the binding site of a target protein. ymerdigital.com

For instance, this compound could be docked into the active site of a target kinase. The docking simulation would predict its binding pose and calculate a scoring function to estimate binding affinity. Analysis of the docked pose could reveal that the methyl acetate group at the C5 position occupies a specific sub-pocket. This information can guide optimization; for example, replacing the methyl group with a larger, more hydrophobic group might lead to better van der Waals interactions and improved potency. Conversely, if the model shows a steric clash, smaller substituents would be proposed.

Structure-activity relationship (SAR) and QSAR studies provide crucial data for optimization. nih.gov By systematically modifying the isatin scaffold—for example, by introducing different substituents on the aromatic ring or altering the group at the N-1 position—and correlating these changes with biological activity, a clear picture of the structural requirements for activity emerges. nih.govresearchgate.net This data-driven approach, combining synthesis, biological testing, and computational modeling, is central to modern scaffold optimization and the rational design of new therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of Methyl 2 2,3 Dioxoindolin 5 Yl Acetate Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological activity of isatin (B1672199) derivatives is highly dependent on the nature and position of substituents on the core structure. nih.gov Modifications at the N1 and C5 positions, in particular, have been extensively studied to understand their impact on the therapeutic potential of these compounds.

The nitrogen atom at the N1 position of the isatin ring is a common site for substitution, and modifications here can significantly alter a compound's pharmacological profile. Studies on various isatin derivatives have shown that N-alkylation can lead to a marked enhancement in anti-bacterial activity. nih.gov

In the context of developing inhibitors for enzymes like c-MET kinase, which is relevant in cancer therapy, substitutions on the 2-oxoindoline nitrogen have shown varied effects. nih.gov For instance, introducing a p-chloro (p-Cl) group led to high potency. nih.gov Conversely, a meta-double substitution with trifluoromethyl (CF3) groups resulted in an almost complete loss of kinase inhibitory activity. nih.gov Further exploration involved cyclizing an acetamido moiety at the N1 position into bicyclic structures. Incorporating 2-benzofuran and 2-benzothiophene moieties had a more pronounced inhibitory effect compared to the introduction of a 2-naphthyl group, indicating that specific aromatic systems are preferred for activity. nih.gov

The C5 position of the isatin ring is a critical determinant of biological activity, and substitutions at this site have been shown to modulate a range of therapeutic effects, including anti-mycobacterial, anticancer, and anti-inflammatory actions. nih.govnih.gov

Halogenation at the C5 position is a well-established strategy for enhancing bioactivity. nih.gov

Anti-inflammatory Activity : Isatin derivatives with halogen substitutions at the C5 position, such as 5-chloro (5-Cl) and 5-bromo (5-Br), have demonstrated substantial anti-inflammatory activity, comparable to the standard drug indomethacin. nih.gov

Anti-mycobacterial Activity : The anti-TB potential of isatin conjugates is closely linked to C5 substitution. The introduction of an electron-withdrawing group, such as fluorine (-F), at this position enhances anti-mycobacterial potency. nih.gov

Anticancer Activity : In the pursuit of anticancer agents, the incorporation of an electronegative fluorine atom at the C5 position has been found to improve potency against various human cell lines. nih.gov

| C5 Substituent | Biological Activity | Effect |

| -F (Fluoro) | Anti-mycobacterial | Enhances potency nih.gov |

| -F (Fluoro) | Anticancer | Improves potency nih.gov |

| -Cl (Chloro) | Anti-inflammatory | Potent activity nih.gov |

| -Br (Bromo) | Anti-inflammatory | Potent activity nih.gov |

| -Me (Methyl) | Anti-mycobacterial | Reduces potency nih.gov |

| -OMe (Methoxy) | Anti-TB | Decreases potential nih.gov |

The electronic properties of substituents on the isatin ring play a pivotal role in modulating biological activity. The effects of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can vary significantly depending on the therapeutic target.

For Anti-mycobacterial and Anti-TB Activity : A clear trend has been observed where EWGs at the C5 position, such as halogens, increase activity. nih.gov Conversely, EDGs like methyl (-Me) or methoxy (B1213986) (-OMe) groups tend to reduce or decrease the potency of these compounds. nih.gov

For Anticonvulsant Activity : There are conflicting reports. One study on indoline-fused benzothiazole (B30560) analogues found that replacing EWGs with EDGs (such as -CH3, -OCH3) led to a loss of activity. nih.gov In contrast, another study on isoxazole-substituted isatin derivatives reported that compounds with EDGs showed better anticonvulsant activity than those with EWGs. nih.gov

For Anti-inflammatory Activity : Compounds featuring EWGs at the C5 and C7 positions of the isatin moiety have demonstrated superior anti-inflammatory effects. nih.gov

| Group Type | Position | Biological Activity | General Effect on Potency |

| Electron-Withdrawing | C5 | Anti-TB / Anti-mycobacterial | Increase nih.gov |

| Electron-Withdrawing | C5, C7 | Anti-inflammatory | Increase nih.gov |

| Electron-Donating | C5 | Anti-TB / Anti-mycobacterial | Decrease nih.gov |

| Electron-Donating | - | Anticonvulsant | Increase (in some series) nih.gov |

Conformational Analysis and Bioactive Conformation Insights

Conformational analysis is essential for understanding how a molecule adopts a specific three-dimensional shape to interact with its biological target. The flexibility or rigidity of a molecule, such as an isatin derivative, can dictate its binding affinity and efficacy. researchgate.net For instance, the conformational flexibility of a siloxane segment in certain derivatives was found to favor interactions with biological targets, highlighting the importance of molecular architecture. researchgate.net

Computational and spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are used to determine the predominant conformations of molecules in solution. mdpi.com Such analyses can reveal the spatial relationships between different parts of the molecule, providing insights into the bioactive conformation—the specific shape the molecule must adopt to exert its biological effect. mdpi.com For some peptidomimetic scaffolds incorporating ring structures similar to those in isatin chemistry, the stereochemistry and substituents can act as inducers of specific geometries, such as extended, semi-bent, or folded conformations, which in turn influences their biological function. nih.gov

Isoelectronic and Isosteric Replacements in Lead Optimization

In the process of lead optimization, isosteric and bioisosteric replacements are fundamental strategies used to fine-tune a molecule's properties. nih.gov A bioisostere is an atom or group of atoms that can be exchanged for another with similar physical or chemical properties, creating a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.com This strategy is often employed to improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) or to reduce toxicity while maintaining or improving potency. youtube.comresearchgate.net

Bioisosteres are categorized as classical or non-classical.

Classical Isosteres are atoms or groups with the same valency and similar size and shape. For example, a methyl group (-CH3) is a classical isostere of a chlorine atom (-Cl), and a hydroxyl group (-OH) is an isostere of an amine group (-NH2). youtube.com Replacing a metabolically vulnerable methyl group with a more stable chlorine atom is a common tactic to increase a drug's half-life. youtube.com

Non-classical Isosteres do not have the same number of atoms or steric characteristics but share key electronic and hydrogen-bonding properties. youtube.com A well-known example is the replacement of a carboxylic acid group with a tetrazole ring; both are acidic and exist as anions at physiological pH. youtube.com

For analogues of Methyl 2-(2,3-dioxoindolin-5-yl)acetate, these principles can be applied to optimize the lead structure. For example, replacing a carbon atom with a silicon atom (sila-substitution) is an isosteric replacement strategy that can alter physicochemical properties and create novel intellectual property. sigmaaldrich.com

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is a drug design strategy that involves integrating two or more distinct pharmacophores (the parts of a molecule responsible for its biological activity) into a single molecular entity. researchgate.net The goal is to create a hybrid compound with an improved affinity and efficacy profile, or one that can modulate multiple biological targets simultaneously, which can be advantageous for treating complex diseases. researchgate.netresearchgate.net

For isatin-based compounds, this strategy has been successfully employed. By combining the isatin scaffold with other known bioactive heterocycles, novel hybrid molecules with synergistic or additive effects have been developed. researchgate.net Examples of this approach include the creation of:

Isatin-azole hybrids

Isatin-quinoline/quinolone hybrids

Isatin-indole hybrids researchgate.net

Chalcone-isatin hybrids

Ferrocene-isatin hybrids researchgate.net

These hybrid molecules often exhibit a broad spectrum of physiological activities, including anticancer, antibacterial, and antimalarial properties, sometimes overcoming challenges like drug resistance. researchgate.netresearchgate.net

Mechanistic Insights into Biological Activities of Methyl 2 2,3 Dioxoindolin 5 Yl Acetate Derivatives in Vitro and Cellular Level

Enzyme Inhibition Studies and Target Identification

SARS-CoV-2 Main Protease (3CLpro) Inhibition Mechanisms

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for the virus's life cycle. mdpi.comnih.gov It is a cysteine protease responsible for cleaving viral polyproteins into functional proteins required for viral replication. biorxiv.orgnih.gov The active site of 3CLpro contains a catalytic dyad composed of cysteine (Cys145) and histidine (His41). mdpi.com Consequently, this enzyme has become a primary target for the development of antiviral therapeutics. mdpi.combiorxiv.org

The inhibitory mechanism of derivatives targeting this enzyme often involves the formation of a covalent bond with the catalytic Cys145 residue, thereby blocking its enzymatic activity and halting viral replication. mdpi.comnih.gov Structural and biochemical studies on various inhibitors have confirmed this mechanism. For instance, ebselen (B1671040) derivatives have been shown to inhibit Mpro by binding to Cys145, where the enzyme hydrolyzes the inhibitor, leaving selenium covalently attached to the catalytic cysteine. nih.gov Structure-guided medicinal chemistry has enabled the development of potent inhibitors, including pyrazoline-based covalent inhibitors, that achieve nanomolar potency against SARS-CoV-2 Mpro. biorxiv.org The insights gained from these studies highlight the S1 pocket of the enzyme as a crucial area for inhibitor binding and provide a mechanistic basis for how isatin-based compounds like Methyl 2-(2,3-dioxoindolin-5-yl)acetate derivatives could interact with and inhibit this key viral enzyme.

Aldose Reductase Inhibition and Selectivity

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions associated with diabetes, the increased activity of this pathway contributes to the development of long-term diabetic complications. nih.govcumhuriyet.edu.tr Therefore, inhibitors of aldose reductase (ARIs) are a promising therapeutic approach. nih.gov The isatin (B1672199) core, a key feature of this compound, is a recognized scaffold for potent ARIs.

Research into indole (B1671886) derivatives has shown that the position of the carboxymethyl pharmacophore is crucial for inhibitory efficacy and selectivity. nih.gov Specifically, moving this group to the 5-position of the indole nucleus, as seen in the subject compound, leads to a marked enhancement in both aldose reductase inhibition and selectivity over the closely related aldehyde reductase (ALR1). nih.gov Studies on related cyano(2-oxo-2,3-dihydroindolin-3-yl)acetic acid derivatives demonstrated that substitutions on the indole ring could yield highly potent and selective inhibitors. For example, the introduction of a halogen at the 5-position and a lipophilic group at the 1-position resulted in a compound with an IC50 value of 0.075 µM, which is comparable to the well-known ARI, tolrestat. nih.gov This highlights the potential of the 2,3-dioxoindoline scaffold for developing effective and selective ALR2 inhibitors.

Table 1: Aldose Reductase Inhibitory Activity of Selected Indole Derivatives

Aurora A Kinase Inhibition and Cellular Impact

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis, including centrosome maturation, chromosome alignment, and segregation. nih.govmdpi.com Aurora A, in particular, is frequently overexpressed in various human cancers, making it an attractive target for anticancer drug development. nih.govresearchgate.net Inhibition of Aurora A kinase disrupts mitotic spindle assembly, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. nih.govnih.gov

Derivatives based on quinazolin-4(3H)-one have been developed as Aurora kinase inhibitors. These compounds have demonstrated potent and selective inhibition of Aurora A. For instance, the derivative BIQO-19 was found to selectively inhibit Aurora A with an IC50 value of 68.54 nM, compared to 581.03 nM for Aurora B. mdpi.com This inhibition of Aurora A activity suppresses cell proliferation and induces apoptotic cell death. mdpi.com The cellular impact of Aurora A inhibition is characterized by the formation of monopolar spindles and a transient mitotic arrest, which ultimately triggers apoptosis. nih.gov This mechanism provides a framework for understanding how derivatives of this compound, which can be designed to target kinases, might exert their anticancer effects.

Table 2: Inhibitory Activity of BIQO-19 against Aurora Kinases

Cellular Response Modulation (In Vitro)

Antiproliferative Activity in Cancer Cell Lines (e.g., HL-60, Multiple Myeloma)

Derivatives of isatin and related indole structures have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The human promyelocytic leukemia cell line (HL-60) and models of multiple myeloma are frequently used to evaluate the cytotoxic potential of new chemical entities.

Studies on various heterocyclic compounds have shown potent activity against these hematological malignancies. For example, certain sesquiterpene lactones exhibited pronounced cytotoxic effects against HL-60 and multiple myeloma cell lines (AMO-1, KMS-12-PE), with IC50 values in the low micromolar range (1.0 to 2.0 µM). researcher.life Similarly, novel colchicine (B1669291) derivatives, which also interfere with cell division, were active against several cancer cell lines at nanomolar concentrations. nih.gov While direct data for this compound was not specified in the provided context, the established anticancer potential of the core indole scaffold suggests its derivatives are promising candidates for antiproliferative agents. mdpi.com The evaluation of such compounds typically involves determining their IC50 values, which represent the concentration required to inhibit 50% of cell proliferation.

Induction of Apoptosis Pathways (e.g., Caspase-3 Activation)

A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov This process is often mediated by a cascade of enzymes called caspases. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis. mdpi.comnih.gov

Inhibition of key cellular regulators like Aurora kinases can directly lead to the initiation of apoptosis. nih.gov Studies on acute myeloid leukemia (AML) cell lines, such as MM6, have shown that certain compounds can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases (like caspase-9) and subsequently the executioner caspase-3. nih.gov The activation of caspase-3 ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. researchgate.net Research has demonstrated that various compounds can significantly increase caspase-3 production and activity in cancer cells, confirming the induction of the caspase-dependent apoptotic pathway. nih.govresearchgate.net

Cell Cycle Regulation (e.g., Cyclin-Dependent Kinase Inhibitors, Cyclin D1 Inhibition)

Derivatives of the isatin core structure have been identified as potent modulators of the cell cycle, a fundamental process often dysregulated in diseases like cancer. A key mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), which are crucial enzymes that control the progression through different phases of the cell cycle. nih.gov By binding to the active site of CDKs, such as CDK2, these derivatives can halt the cell cycle and prevent uncontrolled cell division. nih.govmdpi.com

Docking studies have revealed that the isatin scaffold is essential for binding to enzymes like CDK1. nih.gov Certain isatin-thiazolidinone derivatives have been shown to inhibit CDK1, leading to cell cycle arrest. nih.gov Furthermore, some isatin derivatives have demonstrated the ability to down-regulate the expression of Cyclin D1. scbt.com Cyclin D1 is a critical protein for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. Its inhibition effectively stops cell proliferation at this checkpoint. scbt.commanchester.ac.uk The disruption of Cyclin D1-CDK complexes is a primary mode by which these inhibitors function, preventing the phosphorylation of downstream targets necessary for cell cycle advancement. scbt.com

Table 1: Mechanisms of Cell Cycle Regulation by Isatin Derivatives

| Derivative Class | Target | Mechanism of Action | Outcome | Reference |

|---|---|---|---|---|

| Isatin-thiazolidinones | CDK1 | Direct inhibition | Cell cycle arrest | nih.gov |

| General Isatin Derivatives | Cyclin D1 | Down-regulation of protein expression | Halts G1 to S phase transition | scbt.commanchester.ac.uk |

| Benzohydrazide Derivatives | CDK2 | Binds to active site, inhibiting activity | Prevents cell cycle progression | nih.govmdpi.com |

Signal Transducer and Activator of Transcription (STAT) Pathway Modulation

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a critical communication route for cells, translating extracellular signals from cytokines and growth factors into changes in gene expression. nih.gov This pathway is integral to numerous cellular processes, including proliferation, differentiation, and immune responses. nih.govnih.gov Dysregulation of the JAK/STAT pathway is implicated in various diseases, particularly cancer and autoimmune disorders. nih.gov

Certain derivatives built upon the 2-oxoindoline core, which is central to this compound, have been shown to modulate this pathway. For instance, some derivatives act as modulators of the c-MET receptor tyrosine kinase. The activation of c-MET can trigger multiple downstream cascades, including the JAK/STAT3 pathway. nih.gov By inhibiting c-MET, these compounds can indirectly suppress the activation of STAT3, a key transcription factor in the pathway that, when constitutively active, promotes tumor growth and survival. While direct inhibition of STAT proteins by isatin derivatives is an area of ongoing research, the modulation of upstream regulators like c-MET represents a significant mechanism for controlling this oncogenic signaling cascade.

Antiviral Activity Mechanisms (e.g., Dengue Virus Inhibition, HIV-1 Reverse Transcriptase Inhibition)

The antiviral properties of this compound derivatives are linked to their ability to interfere with critical stages of the viral life cycle. A prominent target for these compounds is the HIV-1 reverse transcriptase (RT), an enzyme essential for the replication of the human immunodeficiency virus. ijrrjournal.com Isatin-based molecular hybrids, such as isatin-thiazoline derivatives, have been identified as dual inhibitors of RT's associated functions: DNA polymerase and ribonuclease H activities. ijrrjournal.com By inhibiting this enzyme, the compounds effectively block the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.

In the context of the Dengue virus (DENV), a mosquito-borne flavivirus, the antiviral mechanism of related compounds has been linked to the inhibition of the viral protease NS2B-NS3. This protease is crucial for processing the viral polyprotein into functional individual viral proteins. Inhibition of this enzyme halts the viral replication cycle. While research is ongoing, the ability of similar heterocyclic compounds to target essential viral enzymes like proteases and reverse transcriptases underscores the potential of isatin derivatives as broad-spectrum antiviral agents.

Table 2: Antiviral Mechanisms of Isatin Derivatives

| Virus | Viral Target | Mechanism of Action | Reference |

|---|---|---|---|

| HIV-1 | Reverse Transcriptase (RT) | Dual inhibition of DNA polymerase and RNase H activity | ijrrjournal.com |

| Dengue Virus (DENV) | NS2B-NS3 Protease | Inhibition of proteolytic activity, preventing viral polyprotein processing |

Anti-inflammatory Mechanisms (e.g., Inhibition of Inflammatory Mediators)

Derivatives of isatin exhibit significant anti-inflammatory activity through various molecular mechanisms. A primary mode of action is the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are major mediators of inflammation and pain. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins.

Furthermore, these derivatives can suppress the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a pro-inflammatory molecule. They also modulate the production and signaling of pro-inflammatory cytokines. Studies have shown that isatin derivatives can decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This is often achieved by interfering with critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which controls the transcription of many inflammatory genes.

Neurobiological Activity at the Molecular Level

Anticonvulsant Mechanisms in Cellular and Animal Models

The anticonvulsant properties of isatin derivatives have been demonstrated in various experimental seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsion tests. nih.gov A key molecular mechanism underlying this neurobiological activity is the modulation of neurotransmitter systems, particularly the enhancement of inhibitory neurotransmission.

Research has shown that certain active isatin derivatives can significantly increase the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its function is to reduce neuronal excitability. By elevating brain GABA levels, these compounds enhance the inhibitory tone of the nervous system, thereby raising the seizure threshold and protecting against convulsive episodes. This mechanism is crucial as an imbalance between excitatory and inhibitory neurotransmission is a hallmark of epilepsy.

Table 3: Anticonvulsant Activity of Isatin Derivatives in Animal Models

| Animal Model | Observed Effect | Proposed Molecular Mechanism | Reference |

|---|---|---|---|

| Maximal Electroshock (MES) | Reduction in epileptic seizure phases | Enhancement of GABAergic inhibition | nih.gov |

| Pentylenetetrazole (PTZ) | Protection against induced convulsions | Increased levels of GABA in the brain |

Antidepressant-like Mechanisms (e.g., Modulation of Monoamine Neurotransmitters)

The antidepressant effects of many therapeutic agents are linked to their ability to modulate the levels of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the synaptic cleft. A primary mechanism for this modulation is the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of these neurotransmitters. Isatin, the parent compound of this compound, is an endogenous inhibitor of MAO and has shown a higher selectivity for the MAO-B isoform. acs.org

Derivatives of isatin have been synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. For instance, a study on isatin analogues revealed that hydroxylation of the aromatic ring can shift the inhibitory potency. nih.gov Specifically, 5-hydroxyisatin was identified as a potent and selective inhibitor of MAO-A. nih.gov

Further research into isatin-based hydrazone derivatives has demonstrated significant MAO inhibitory potential. One study reported that a series of these derivatives exhibited stronger inhibition of MAO-A than MAO-B. dntb.gov.ua Another investigation into isatin-tethered halogen-containing acylhydrazone derivatives found that these molecules showed more pronounced inhibitory activity against MAO-B. nih.gov

The table below summarizes the in vitro MAO inhibitory activities of selected isatin derivatives.

| Compound | Target | IC50 (µM) | Selectivity |

| Isatin | MAO-B | - | Selective for MAO-B |

| 5-Hydroxyisatin | MAO-A | 8 | Selective for MAO-A |

| Isatin-based Hydrazone (IB4) | MAO-A | 0.015 | - |

| Isatin-based Hydrazone (IS7) | MAO-B | 0.082 | SI > 233.85 for MAO-B |

| Isatin-based Hydrazone (IS15) | MAO-A | 1.852 | - |

IC50: Half-maximal inhibitory concentration; SI: Selectivity Index. Data compiled from multiple sources. nih.govdntb.gov.uanih.gov

These findings suggest that the 2,3-dioxoindoline scaffold is a promising template for the development of novel MAO inhibitors. The specific substitutions on the isatin ring play a crucial role in determining the potency and selectivity of these compounds for MAO-A or MAO-B. By inhibiting these enzymes, isatin derivatives can effectively increase the concentration of monoamine neurotransmitters in the brain, which is a key mechanism underlying their potential antidepressant-like effects.

Antioxidant Mechanisms and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of various neurological disorders, including depression. The 2,3-dioxoindoline core has been identified as a scaffold with significant antioxidant potential. ijrrjournal.com The antioxidant activity of isatin derivatives is often attributed to their ability to act as free radical scavengers. nih.gov

Several studies have evaluated the antioxidant properties of isatin derivatives using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, a series of novel isatin-based derivatives were synthesized, with one compound in particular, 12c, demonstrating remarkable antioxidant efficacy with an IC₅₀ value of 9.79 ± 0.168 µg/mL in the DPPH assay, comparable to the standard antioxidant, ascorbic acid. nih.gov

Another investigation into new 3-substituted-2-oxindole derivatives, synthesized from substituted isatins, also showed moderate to good antioxidant activities in the DPPH free radical scavenging assay. ijpsonline.comnih.gov The study found that compounds with halogen substitutions at the 5-position of the isatin ring exhibited good antioxidant activity. ijpsonline.comnih.gov

The radical scavenging activity of some isatin-5-sulphonamide derivatives has also been demonstrated to be dose-dependent in DPPH, nitric oxide, and hydrogen peroxide radical scavenging assays. researchgate.net

The table below presents the in vitro antioxidant activity of selected isatin derivatives.

| Compound | Assay | IC50 (µg/mL) |

| Isatin Derivative (12c) | DPPH Radical Scavenging | 9.79 ± 0.168 |

| Isatin-5-sulphonamide (Ic) | DPPH Radical Scavenging | Lower than other tested sulphonamides |

| Isatin-5-sulphonamide (Ie) | DPPH Radical Scavenging | Lower than other tested sulphonamides |

IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources. nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Development of Novel Chemical Probes and Mechanistic Tools

The development of novel chemical probes is a critical step in elucidating the complex biological functions of potential therapeutic targets. For compounds like Methyl 2-(2,3-dioxoindolin-5-yl)acetate, future research could focus on modifying its structure to create highly specific probes. These probes could be instrumental in identifying and validating its molecular targets within cells. By incorporating reporter tags, such as fluorescent moieties or biotin, researchers could visualize the compound's distribution and binding sites, providing invaluable insights into its mechanism of action. The isatin (B1672199) core, for instance, is known to interact with a variety of proteins, and probes based on this specific acetate (B1210297) derivative could help to delineate a more precise interaction profile.

Exploration of New Biological Targets and Pathways for Therapeutic Intervention

The diverse biological activities of isatin derivatives suggest that this compound could modulate multiple biological targets and pathways. Future investigations should aim to uncover these potential targets to understand its therapeutic possibilities. Screening this compound against panels of kinases, proteases, and other enzymes could reveal novel inhibitory activities. For example, various isatin analogues have demonstrated effects on enzymes like caspases, tubulin, and viral proteases. A comprehensive screening approach could therefore identify unexpected therapeutic avenues for this specific compound, potentially in areas such as oncology, neurodegenerative diseases, or infectious diseases.

Advanced Computational Modeling and Artificial Intelligence in Molecular Design

Potential for Rational Drug Design and Lead Compound Development

Should initial screenings identify promising biological activity, this compound could serve as a valuable lead compound for rational drug design. Its structure offers multiple points for chemical modification, allowing for the systematic optimization of its pharmacological properties. For instance, alterations to the acetate group or substitutions on the aromatic ring could enhance potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies, guided by computational modeling, would be essential in transforming this initial hit into a viable drug candidate.

Synergistic Effects with Other Therapeutic Agents in Preclinical Models

A growing area of therapeutic research is the use of combination therapies to enhance efficacy and overcome drug resistance. Future preclinical studies should investigate the potential synergistic effects of this compound when used in combination with existing therapeutic agents. For example, if the compound is found to have anti-cancer properties, it could be tested alongside standard chemotherapeutic drugs or targeted therapies. Such studies in cell culture and animal models would be crucial to determine if combination approaches can lead to improved treatment outcomes.

Q & A

Q. What are the standard synthetic protocols for Methyl 2-(2,3-dioxoindolin-5-yl)acetate?

The compound is synthesized via carboxyl-protection of 2-(2,3-dioxoindolin-5-yl)acetic acid using methanol and coupling agents. A typical procedure involves:

- Dissolving 2-(2,3-dioxoindolin-5-yl)acetic acid (9.7 mmol) in methanol.

- Adding 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl, 1.2 eq) and 4-dimethylaminopyridine (DMAP, catalytic) as coupling agents.

- Stirring at 25°C for 3 hours, followed by aqueous workup and ethyl acetate extraction.

- Yielding 70% product after purification .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- 1H NMR : To confirm substituent positions and integration ratios (e.g., δ 10.92 ppm for indole NH in related derivatives) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion validation (e.g., [M+H]+ observed vs. calculated) .

- Chromatography : LC-ESI for purity assessment (e.g., tR = 0.84 min, 90% purity) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at -20°C in airtight containers to prevent degradation. Stability is confirmed for ≥5 years under these conditions for structurally similar esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst Loading : Increase DMAP from 0.5 mmol to 1.0 mmol to enhance coupling efficiency.

- Solvent Choice : Replace methanol with dichloromethane (DCM) for better solubility of intermediates.

- Reaction Time : Extend stirring to 6 hours to ensure complete conversion .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) to isolate pure product .

Q. What computational approaches are suitable for studying the compound’s reactivity?

- Density Functional Theory (DFT) : Predict electronic properties and reactive sites (e.g., carbonyl groups in the dioxoindoline moiety) .

- 3D-QSAR Models : Correlate structural features (e.g., substituents at N1) with biological activity for derivatives .

- Molecular Docking : Simulate interactions with enzyme targets (e.g., kinase inhibitors) to guide functionalization .

Q. How should discrepancies in spectral data be analyzed to confirm structural integrity?

- NMR Anomalies : Compare experimental δ values with literature (e.g., indole NH at δ 10.92 ppm vs. δ 10.5–11.0 ppm expected) .